BenchChemオンラインストアへようこそ!

(R)-Benzylphenobarbital

Drug Metabolism CYP2C19 Inhibition Reaction Phenotyping

(R)-Benzylphenobarbital (CAS 790676-47-0), also designated as (−)-N-3-benzylphenobarbital or (R)-(−)-N-3-benzylphenobarbital, is a single-enantiomer barbiturate derivative synthesized via N-3 benzylation of the phenobarbital scaffold. Its molecular formula is C₁₉H₁₈N₂O₃ (MW 322.4 g/mol).

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
Cat. No. B13414504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzylphenobarbital
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H18N2O3/c1-2-19(15-11-7-4-8-12-15)16(22)20-18(24)21(17(19)23)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,20,22,24)/t19-/m1/s1
InChIKeyDZVQJRKACDFACI-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Benzylphenobarbital: A Critical Chiral Probe for CYP2C19-Driven Drug Metabolism Studies


(R)-Benzylphenobarbital (CAS 790676-47-0), also designated as (−)-N-3-benzylphenobarbital or (R)-(−)-N-3-benzylphenobarbital, is a single-enantiomer barbiturate derivative synthesized via N-3 benzylation of the phenobarbital scaffold [1]. Its molecular formula is C₁₉H₁₈N₂O₃ (MW 322.4 g/mol) [2]. Unlike its parent compound, which is primarily a GABA-A receptor modulator with sedative and anticonvulsant properties, (R)-Benzylphenobarbital has been developed and validated as a highly potent and selective competitive inhibitor of cytochrome P450 2C19 (CYP2C19) [1][3]. This single enantiomeric form is the active inhibitory species, with its antipode ((S)-(+)-N-3-benzylphenobarbital) being 20- to 60-fold less potent, making stereochemical purity a critical parameter for its intended use as a research tool in drug metabolism and drug-drug interaction (DDI) investigations [1].

Why (R)-Benzylphenobarbital Cannot Be Substituted with Other CYP2C19 Inhibitors or Barbiturate Analogs


Interchanging (R)-Benzylphenobarbital with other common CYP2C19 inhibitors, such as omeprazole, or its own antipode, introduces unacceptable variability in in vitro reaction phenotyping studies [1][2]. Omeprazole is a mechanism-based inhibitor with overlapping CYP3A4 activity, compromising the accuracy of fractional metabolism (fm) assignments. The (S)-enantiomer of N-3-benzylphenobarbital is 20- to 60-fold less potent, meaning racemic or enantiomerically impure material will significantly underestimate CYP2C19 contribution [1]. Even close structural analogs like (+)-N-3-benzylnirvanol demonstrate 2- to 3-fold higher Ki values, requiring higher working concentrations that erode selectivity [1][2]. The quantitative evidence below details precisely how much predictive power and selectivity are lost when inferior substitutes are used [1][2][3].

Quantitative Differentiation of (R)-Benzylphenobarbital: Head-to-Head Biochemical and Pharmacological Comparison Data


CYP2C19 Inhibitory Potency: (R)-(−)-Benzylphenobarbital vs. Antipode and (+)-Benzylnirvanol

(R)-Benzylphenobarbital, (−)-N-3-benzyl-phenobarbital, exhibits a Ki of 79 nM against recombinant CYP2C19, making it the most potent inhibitor in its structural class [1]. Its antipode, (S)-(+)-N-3-benzylphenobarbital, is 20- to 60-fold less potent [1]. Compared to (+)-N-3-benzylnirvanol (Ki = 250 nM), (R)-benzylphenobarbital is approximately 3.2-fold more potent [1]. In human liver microsomes, this translates to mean Ki values of 85 nM for (R)-benzylphenobarbital versus 240 nM for (+)-benzylnirvanol in inhibiting (S)-mephenytoin 4'-hydroxylase activity, a marker for native CYP2C19 [1].

Drug Metabolism CYP2C19 Inhibition Reaction Phenotyping

Isoform Selectivity: CYP2C19 vs. CYP2C9 and CYP3A4 in Human Liver Microsomes

In a validation study by Cai et al., (−)-N-3-benzyl-phenobarbital (NBPB) achieved an IC50 of 0.25 μM for CYP2C19-mediated (S)-mephenytoin 4'-hydroxylation [1]. In contrast, IC50 values for CYP2C9, CYP2C8, and CYP3A4 were 19 μM, 34 μM, and 89 μM, respectively, while CYP1A2, CYP2A6, and CYP2D6 exhibited IC50 values exceeding 100 μM [1]. A concentration of NBPB equal to its CYP2C19 IC50 (0.25 μM) produced virtually no inhibition of CYP2C9, underscoring the high isoform selectivity and enabling reliable reaction phenotyping without confounding inhibition of other CYP isoforms [1].

CYP Selectivity Human Liver Microsomes Off-Target Activity

Broad-Matrix Selectivity Over Non-CYP Enzymes in Suspended Human Hepatocytes

Selective inhibition of only CYP2C19 without affecting other drug-metabolizing pathways is essential for accurately mapping a drug's metabolism. Cuypers et al. demonstrated that (−)-N-3-benzylphenobarbital (1 μM) produced minimal inhibition of clinically relevant non-CYP enzymes, including aldehyde oxidase (AO), flavin-containing monooxygenase 3 (FMO3), N-acetyltransferase 2 (NAT2), UDP-glucuronosyltransferases (UGTs) 1A1, 1A4, 2B7, and 2B15 [1]. This contrasts with omeprazole, which is a known inhibitor of CYP3A4 and can lead to skewed results when used for reaction phenotyping [1]. The high selectivity of (R)-benzylphenobarbital was confirmed using specific probe substrates for each non-CYP pathway in incubations with suspended human hepatocytes, the gold standard in vitro model [1].

Non-CYP Inhibition Hepatocyte Model Drug Transporter

In Silico-In Vitro Correlation: fmCYP2C19 Prediction Using Human Hepatocytes

A key application of selective CYP2C19 inhibition is the quantitative prediction of the fractional contribution of CYP2C19 (fmCYP2C19) to the metabolic clearance of a drug candidate. The Cuypers et al. study validated (−)-N-3-benzylphenobarbital (1 μM) for this purpose using a set of 10 clinically used CYP2C19 substrates with known in vivo fmCYP2C19 data, including (S)-mephenytoin, omeprazole, lansoprazole, pantoprazole, and rabeprazole [1]. The inhibitor demonstrated the ability to produce in vitro fmCYP2C19 values that correlated with in vivo fmCYP2C19, providing a predictive framework for new chemical entities (NCEs) and highlighting its role beyond simple 'inhibitor' to a key component of a quantitative predictive model [1].

IVIVC Metabolic Fraction fmCYP2C19

Binding Mode: Competitive Reversible Inhibition Validated for Routine Screening

The mechanism of CYP2C19 inhibition by (R)-benzylphenobarbital is competitive and reversible, a binding mode confirmed by kinetic analysis across multiple independent studies [1][2]. For instance, the Suzuki et al. study reports a competitive binding mode with a Ki of 79 nM for recombinant CYP2C19, while the selectivity validation study by Cai et al. observed the same competitive kinetics in human liver microsomes with a calculated Ki of 0.12 μM [1][2]. This predictable, concentration-dependent inhibition is ideal for screening programs; it is a recommended positive control inhibitor for CYP2C19 in pharmaceutical industry guidelines for routine P450 reversible inhibition screening when human liver microsomes are used as the enzyme source [2].

Reversible Inhibition P450 Screening Drug-Drug Interactions

Recommended Deployment Scenarios for (R)-Benzylphenobarbital in Drug Development Programs


Definitive CYP2C19 Reaction Phenotyping in New Chemical Entity (NCE) Screening

Use (R)-Benzylphenobarbital as the primary selective inhibitor to unambiguously assign the fraction of metabolism catalyzed by CYP2C19 (fmCYP2C19) during early-phase DMPK profiling. Its validated competitive and reversible binding mechanism allows for direct incubations with pooled human liver microsomes or suspended hepatocytes at a concentration of 1 μM, ensuring CYP2C19 is fully inhibited while other CYP and non-CYP enzymes remain unaffected. This is supported by its Ki of 79 nM against recombinant CYP2C19 and an IC50 of 0.25 μM in microsomes [1][2][3].

Routine Reversible CYP Inhibition Screening as a Positive Control

Employ (R)-Benzylphenobarbital as the optimized positive control inhibitor for CYP2C19 in pharmaceutical industry-standard CYP inhibition assays. It was specifically validated as a positive control in human liver microsomes, offering a reproducible competitive inhibition profile that avoids the time-dependent inhibition and off-target effects associated with historical controls like omeprazole. Its selectivity profile (over 76-fold selectivity vs. CYP2C9) provides a clean signal, reducing false positives in high-throughput screening [2][5].

In Vitro-to-In Vivo Extrapolation (IVIVE) of CYP2C19-Mediated Drug-Drug Interactions

Leverage (R)-Benzylphenobarbital in suspended human hepatocyte assays to generate quantitative fmCYP2C19 data for IVIVE. The validated protocol allows for the accurate back-prediction of in vivo fmCYP2C19 for clinically relevant substrates such as omeprazole, lansoprazole, and (S)-mephenytoin, which is a critical step for predicting the magnitude of metabolic DDIs and guiding clinical interaction studies. This is a key advantage over (+)-N-3-benzylnirvanol and omeprazole, which lack this level of validation [3][4].

Investigating Stereoselective CYP2C19 Metabolism in Chiral Drug Candidates

Utilize the single, high-purity (R)-enantiomer to probe the stereospecificity of CYP2C19 active site interactions. The dramatic difference in potency between (R)- and (S)-benzylphenobarbital (20- to 60-fold) serves as a benchmark for understanding how chirality influences CYP2C19 binding. This application assists in rationalizing or predicting differential metabolic fates for chiral NCEs where CYP2C19 plays a major role, guided by the structural insights from the CoMFA models generated using these barbiturate enantiomers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Benzylphenobarbital

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.